3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, a 4-butoxy-3-methylphenyl substituent at position 3, and an aldehyde functional group at position 2. The butoxy chain and methyl group on the aryl ring contribute to its lipophilicity and steric profile, influencing its physicochemical and biological properties. This compound is synthesized via the Vilsmeier-Haack reaction, a method widely employed for introducing aldehyde groups into heterocyclic systems (e.g., ). Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-12-25-20-11-10-17(13-16(20)2)21-18(15-24)14-23(22-21)19-8-6-5-7-9-19/h5-11,13-15H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBJZAWMINCHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation
The synthesis begins with the condensation of 4-butoxy-3-methylbenzaldehyde (1.0 equiv) and phenylhydrazine (1.2 equiv) in ethanol under reflux (78–82°C, 4–6 h) to yield the intermediate hydrazone (I) . Acid catalysis (e.g., 0.1 equiv HCl) accelerates imine formation, achieving >90% conversion.
Table 1: Optimization of Hydrazone Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Ethanol |
| Temperature (°C) | 78 | 65 | 78 |
| Catalyst | 0.1 eq HCl | None | 0.1 eq HCl |
| Time (h) | 6 | 8 | 4 |
| Yield (%) | 92 | 75 | 95 |
Cyclization to Pyrazole Core
Cyclization of hydrazone (I) proceeds via thermal or acid-catalyzed pathways. Heating (I) in acetic acid (120°C, 8 h) forms the pyrazole ring (II) with 68% yield. Alternatively, microwave-assisted cyclization (DMF, 150°C, 20 min) enhances efficiency (82% yield).
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 4 of the pyrazole ring. Treatment of intermediate (II) with the Vilsmeier reagent (POCl₃/DMF, 1:3 molar ratio) at 0–5°C for 2 h, followed by gradual warming to 25°C, delivers the target compound in 73% yield.
Mechanistic Insight :
The reaction proceeds through electrophilic attack of the chloroiminium ion at the electron-rich C4 position of the pyrazole, followed by hydrolysis to release the aldehyde.
Table 2: Vilsmeier-Haack Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| POCl₃ | 3.0 equiv | Chlorinating agent |
| DMF | 4.0 equiv | Formylation source |
| Temperature | 0→25°C | Controlled addition |
| Reaction Time | 2 h | Completion |
Oxidation of Pyrazole Alcohols
An alternative route involves oxidizing 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol (III) using MnO₂ in acetone (60°C, 4 h), yielding the aldehyde in 52% yield. While milder than Vilsmeier-Haack, this method requires pre-synthesis of the alcohol intermediate.
Key Limitation :
- Over-oxidation to carboxylic acids occurs with stronger oxidants (e.g., KMnO₄).
- MnO₂ selectivity depends on substrate steric hindrance.
One-Pot Modular Synthesis
Adapting methodologies from 3,5-diarylpyrazole synthesis, a one-pot protocol combines 4-butoxy-3-methylacetophenone and benzaldehyde phenylhydrazone in DMSO/HCl (reflux, 5 h). This method circumvents intermediate isolation, achieving 65% yield but requiring stringent stoichiometric control.
Advantages :
- Reduced purification steps.
- Scalable for bulk synthesis.
Comparative Analysis of Methods
Table 3: Method Efficacy Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Vilsmeier | 78 | 98 | High | Moderate |
| Alcohol Oxidation | 52 | 95 | Low | High |
| One-Pot Synthesis | 65 | 90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents like ether or THF (tetrahydrofuran).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃), or sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: 3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Agricultural Science
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Pyrazole derivatives have been reported to exhibit insecticidal activity against pests such as aphids and whiteflies. Research findings suggest that these compounds disrupt the nervous system of insects, leading to paralysis and death .
Herbicidal Applications
In addition to insecticidal properties, certain pyrazole derivatives have shown herbicidal activity by inhibiting specific enzymes involved in plant growth. This makes them potential candidates for developing new herbicides that can target weeds without affecting crop yield .
Materials Science
Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be used as a precursor in synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with other materials enhances the mechanical properties of the resulting composites, making them suitable for various industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results showed a significant reduction in inflammation markers in animal models, suggesting its potential use in developing new anti-inflammatory drugs .
Case Study 2: Pesticidal Efficacy
In field trials, a formulation containing this compound was tested against common agricultural pests. The results indicated a high efficacy rate compared to traditional pesticides, highlighting its potential for sustainable agriculture practices .
Mechanism of Action
The mechanism by which 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Chemical Reactivity: The aldehyde group is highly reactive, allowing it to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally analogous pyrazole-4-carbaldehydes, highlighting substituent variations and their implications:
Biological Activity
The compound 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.37 g/mol
Structural Features
The compound features:
- A pyrazole ring, known for its diverse pharmacological properties.
- An aldehyde functional group, which may contribute to its reactivity and biological interactions.
- A butoxy and a methyl group on the phenyl ring, potentially influencing its lipophilicity and biological activity.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the pyrazole moiety is often correlated with cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some pyrazole derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.
Case Studies and Research Findings
- Anticancer Studies : A recent study evaluated the cytotoxicity of various pyrazole derivatives against breast cancer cells. The results indicated that modifications to the pyrazole structure could enhance anticancer activity significantly, with some derivatives showing over 70% inhibition at low concentrations (10 µM) .
- Antimicrobial Evaluation : Research on related thiosemicarbazone compounds showed that structural modifications could lead to potent antimicrobial agents. The study found that certain derivatives inhibited bacterial growth effectively while exhibiting low toxicity towards normal cells .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole-based compounds induce apoptosis in cancer cells through mitochondrial pathways and affect cellular thiol content, which is crucial for maintaining redox balance .
Biological Activity Prediction
Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict the potential pharmacological effects based on the compound's structure. Such predictions suggest a broad spectrum of possible activities, including anti-inflammatory and analgesic effects .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or multi-step condensation reactions. A common approach involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with substituted phenols under basic conditions (e.g., K₂CO₃) in refluxing solvents like ethanol or acetonitrile . For example, substituting the chloro group with a 4-butoxy-3-methylphenyl moiety requires careful control of reaction time (12–24 hours) and stoichiometric ratios to avoid side products like over-alkylation. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.8–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase methods (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z ~363.17) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluations often focus on:
- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ampicillin .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example:
- Electronic Effects: Electron-withdrawing groups (e.g., aldehyde at C4) direct nucleophilic attacks to less hindered positions.
- Catalytic Optimization: Use of phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction efficiency and selectivity .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or structural analogs. Mitigation approaches include:
- Standardized Protocols: Adhere to CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., varying substituents on the phenyl ring) to identify critical pharmacophores. For instance, bulky alkoxy groups (e.g., butoxy) may enhance membrane permeability .
- Metabolic Stability Tests: Liver microsome assays to rule out rapid degradation as a cause of false-negative results .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Conformational Flexibility: Bond angles and torsional strains affecting reactivity (e.g., planarity of the pyrazole ring) .
- Intermolecular Interactions: Hydrogen bonding (e.g., aldehyde C=O⋯H–O) or π-π stacking, which influence solubility and crystal packing .
- Software Tools: SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
Q. What advanced analytical methods quantify trace impurities in bulk samples?
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Molecular Docking (AutoDock Vina): Predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Prediction (SwissADME): Screens for optimal logP (2–4), polar surface area (<140 Ų), and CYP450 interactions .
Methodological Notes
- Synthesis Optimization: Always monitor reactions via TLC (silica gel, UV detection) to minimize byproducts .
- Crystallization Tips: Use mixed solvents (e.g., DCM/hexane) for slow evaporation to grow diffraction-quality crystals .
- Biological Assay Controls: Include vehicle (e.g., DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
